![molecular formula C9H6F3N3O2 B2725771 1-甲基-3-(三氟甲基)-1H-嘧啶并[3,4-b]吡啶-5-羧酸 CAS No. 1779765-25-1](/img/structure/B2725771.png)

1-甲基-3-(三氟甲基)-1H-嘧啶并[3,4-b]吡啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

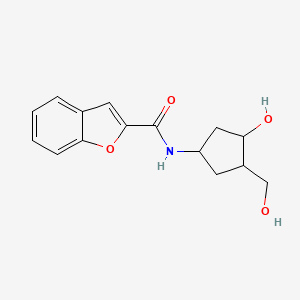

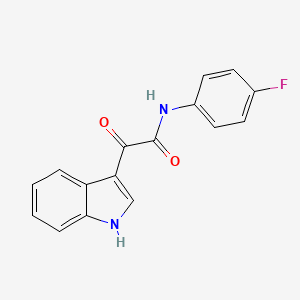

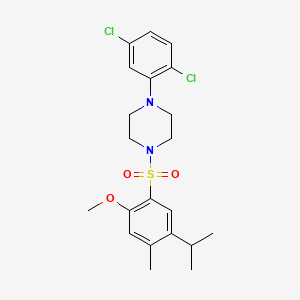

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is an organic compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

The molecular formula of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is C6H5F3N2O2 . The average mass is 194.111 Da and the monoisotopic mass is 194.030319 Da .Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of various pesticides . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . The compound can undergo various reactions such as condensation, acylation, cyclization, and hydrolysis to form other compounds .Physical and Chemical Properties Analysis

The compound is a white solid . It has a molecular formula of C6H5F3N2O2 and an average mass of 194.111 Da .科学研究应用

合成和功能化

对吡唑和吡啶衍生物的合成和功能化研究已经产生了重要的见解。例如,1H-吡唑-3-羧酸通过与各种双亲核试剂反应转化为相应的羧酰胺衍生物,这证明了吡唑基化合物在合成化学中的多功能性。这些反应的特点是产率高,生成结构多样的产物,对于开发新材料和药物至关重要(Yıldırım、Kandemirli 和 Akçamur,2005)。

计算研究

理论和计算研究在理解吡唑衍生物的化学行为中发挥了至关重要的作用。例如,对某些吡唑并[3,4-b]吡啶衍生物的结构和振动光谱的研究为这些化合物在各个行业的分子动力学和潜在应用提供了宝贵的见解。此类研究利用密度泛函理论 (DFT) 等技术来预测新型化合物的稳定性和反应性(Bahgat、Jasem 和 El‐Emary,2009)。

材料科学应用

在材料科学中,通过缩合反应开发新的吡唑并[3,4-b]吡啶衍生物展示了这些化合物在创建高级材料方面的潜力。这些合成方法促进了制备 N 稠合杂环,由于其独特的化学性质,在光电和药物中具有有前途的应用(Ghaedi、Bardajee、Mirshokrayi、Mahdavi、Shafiee 和 Akbarzadeh,2015)。

药物研究

在药物领域,探索吡唑衍生物的抗分枝杆菌活性代表了一个重要的研究领域。针对结核分枝杆菌合成和测试吡啶和吡嗪羧酸的取代异构体突出了这些化合物在开发结核病新疗法方面的潜力。此类研究强调了化学修饰在增强吡唑基化合物的生物活性中的重要性(Gezginci、Martin 和 Franzblau,1998)。

作用机制

Target of Action

It is suggested that it could be used to prepare pyridinecarboxamide as an inhibitor of the hcv ns5b polymerase .

Mode of Action

It is suggested that it could be used to synthesize pyrazole-based carboxamides, which are known to inhibit the hcv ns5b polymerase . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity.

Biochemical Pathways

Given its potential role as an inhibitor of the hcv ns5b polymerase , it might affect the replication of the Hepatitis C virus.

Result of Action

If it indeed acts as an inhibitor of the hcv ns5b polymerase , it might prevent the replication of the Hepatitis C virus at the molecular level.

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2/c1-15-7-5(6(14-15)9(10,11)12)2-4(3-13-7)8(16)17/h2-3H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVMZKHGTGYNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

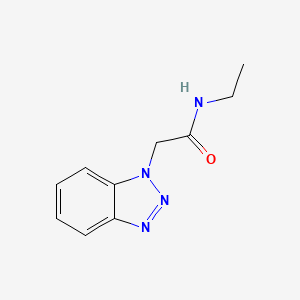

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

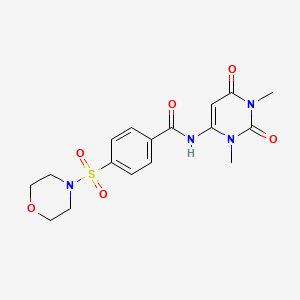

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)

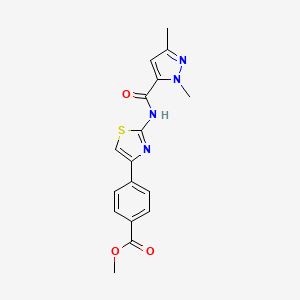

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)

![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)